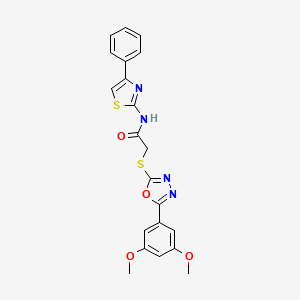

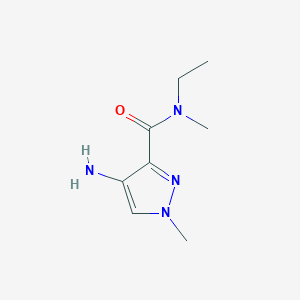

![molecular formula C23H18BrN5O2 B3006397 7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538353-23-0](/img/structure/B3006397.png)

7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a complex molecule that likely belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its potential in pharmaceutical chemistry due to the wide range of biological activities associated with triazolopyrimidines. The presence of various substituents such as bromophenyl, furanyl, and carboxamide groups suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolopyrimidines has been described in the literature. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, possibly involving the use of halogen-mediated cyclization reactions and subsequent functional group modifications.

Molecular Structure Analysis

The structure of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, has been confirmed by single-crystal X-ray analysis . This technique allows for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions. The molecular structure of the compound would likely exhibit a planar triazolopyrimidine core with various substituents affecting its overall shape and electronic distribution.

Chemical Reactions Analysis

The [1,2,4]triazolopyrimidine core is known to undergo ring isomerization under certain conditions, transforming into [1,5-c] analogues through Dimroth rearrangement . This rearrangement can be promoted by either acidic or basic conditions. Additionally, the presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile intermediates for further chemical transformations, such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds with unsubstituted C-5 positions on the triazolopyrimidine ring are known to be highly susceptible to isomerization at ambient conditions . However, C-5-substituted analogues demonstrate increased stability, which allows for their isolation in pure form. The substituents on the compound would likely influence its solubility, melting point, and stability, as well as its potential biological activity.

Applications De Recherche Scientifique

Cyclocondensation Reactions

The compound undergoes cyclocondensation, forming structures such as isoxazolo and pyrazolo derivatives. This process is significant in the development of new chemical entities with potential biological activities. For instance, cyclocondensation with hydroxylamine or hydrazine leads to various heterocyclic derivatives, which are important in medicinal chemistry (Desenko et al., 1998).

Tuberculostatic Activity

Structural analogs of this compound have shown promising antituberculous properties. The synthesis of these analogs via condensation reactions has been a focus area for developing new antituberculous agents. This highlights the compound's potential in contributing to treatments for tuberculosis (Titova et al., 2019).

Antibacterial and Antifungal Activity

The derivatives of this compound have been evaluated for their antibacterial and antifungal properties. These studies are crucial in discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Chauhan et al., 2019).

Antitumor Potential

Some derivatives have demonstrated in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. This suggests a potential role for the compound in cancer research and therapy development (Gomha et al., 2017).

Antimicrobial and Antioxidant Activities

The compound's derivatives have been characterized for antimicrobial and antioxidant activities. This indicates its potential utility in developing new therapeutic agents with antioxidant properties (Gilava et al., 2020).

Propriétés

IUPAC Name |

7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5O2/c1-14-19(22(30)26-17-9-3-2-4-10-17)20(15-7-5-8-16(24)13-15)29-23(25-14)27-21(28-29)18-11-6-12-31-18/h2-13,20H,1H3,(H,26,30)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFFSYWJEULGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC(=CC=C4)Br)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

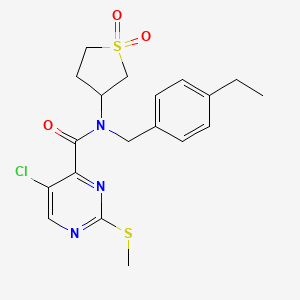

![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

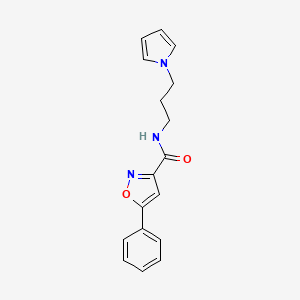

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)

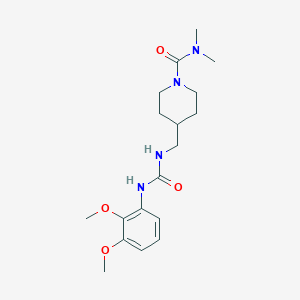

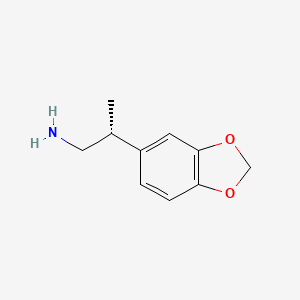

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

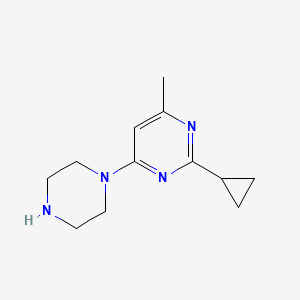

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

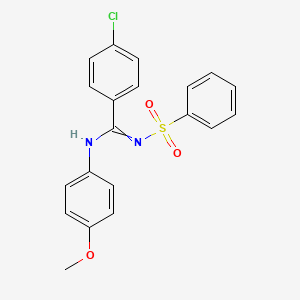

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)